molecular formula C15H24N2O3 B13730641 N-((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)acetamide CAS No. 39617-16-8

N-((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)acetamide

Cat. No.: B13730641
CAS No.: 39617-16-8
M. Wt: 280.36 g/mol
InChI Key: IGUMCQGTANJTCY-UHFFFAOYSA-N
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Description

N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide is a chemical compound known for its significant applications in the medical field, particularly in the treatment of cardiovascular diseases. It is commonly used as a beta-blocker, which helps manage conditions such as hypertension, angina, and arrhythmias .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by blocking beta-adrenergic receptors, particularly the beta-1 adrenergic receptor. This action reduces the heart rate and contractility, leading to decreased blood pressure and reduced oxygen demand by the heart. The molecular targets include:

Comparison with Similar Compounds

N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide is compared with other beta-blockers such as:

List of Similar Compounds

Properties

CAS No.

39617-16-8

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

IUPAC Name

N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide

InChI

InChI=1S/C15H24N2O3/c1-11(2)16-9-14(19)10-20-15-6-4-13(5-7-15)8-17-12(3)18/h4-7,11,14,16,19H,8-10H2,1-3H3,(H,17,18)

InChI Key

IGUMCQGTANJTCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CNC(=O)C)O

Origin of Product

United States

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